molecular formula C12H17NO2 B8730330 Ethyl 1-cyanospiro[2.5]octane-1-carboxylate

Ethyl 1-cyanospiro[2.5]octane-1-carboxylate

Cat. No.: B8730330
M. Wt: 207.27 g/mol
InChI Key: PHRWLVRRQKGXKG-UHFFFAOYSA-N
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Description

Ethyl 1-cyanospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C12H17NO2 It is characterized by a spirocyclic structure, which means it contains a bicyclic system connected by a single carbon atom

Preparation Methods

The synthesis of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as spiro[2.5]octane-1-carboxylic acid and ethyl cyanoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-cyanospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 1-cyanospiro[2.5]octane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-cyanospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 1-cyanospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:

    1-Cyano-spiro[2.5]octane-1-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Spiro[2.5]octane-1-carboxylic acid:

The unique spirocyclic structure and the presence of both cyano and ester functional groups make this compound a valuable compound in various fields of research.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-cyanospiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H17NO2/c1-2-15-10(14)12(9-13)8-11(12)6-4-3-5-7-11/h2-8H2,1H3

InChI Key

PHRWLVRRQKGXKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC12CCCCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyano-cyclohexylidene-acetic acid ethyl ester (1.37 g, 7.09 mmol) in 30 mL acetonitrile was added nitromethane (1.92 mL, 35.5 mmol), followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.06 mL, 7.09 mmol) resulting in an orange solution. The reaction was stirred for 2.5 hours, then partitioned between ethyl ether (Et2O) and 1N hydrochloric acid (HCl) (aq). The phases were separated, and the organic phase washed with brine, dried over magnesium sulfate (MgSO4), and concentrated. Flash chromatography of the residue (5% ethyl acetate (EtOAc)/hexanes) afforded 1.1 g (75%) of 1-cyano-spiro[2.5]octane-1-carboxylic acid ethyl ester as a colorless oil. 1H NMR (CDCl3) δ 4.22 (m, 2H), 1.77 (d, J=5.1 Hz, 1H), 1.42–1.72 (m, 10H), 1.40 (d, J=5.1 Hz, 1H), 1.30 (t, J=7.1 Hz, 3H). 13C NMR δ 166.40, 118.60, 62.72, 40.20, 34.67, 29.01, 28.75, 25.69, 25.54, 25.28, 24.66, 14.38. LRMS: m/z 208.0 (M+1). IR: 2239, 1732 cm−1. Anal. Calcd for C12H17NO2: C, 69.54; H, 8.27; N, 6.76. Found: C, 69.41; H, 8.33; N, 6.75.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two

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